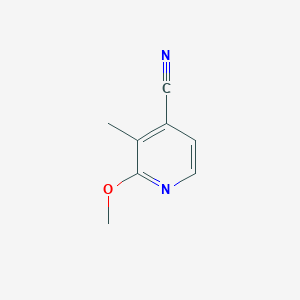
2-Methoxy-3-methylisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-methylisonicotinonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of isonicotinonitrile, featuring a methoxy group and a methyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methylisonicotinonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3-methylpyridine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methoxy-3-methylpyridine in an appropriate solvent such as dichloromethane.
- Add cyanogen bromide to the solution.
- Introduce a base, such as triethylamine, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Methoxy-3-methylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield 2-methoxy-3-methylisonicotinic acid.
Reduction: Reduction can produce 2-methoxy-3-methylisonicotinamide.
Substitution: Substitution reactions can result in various derivatives depending on the substituents introduced.
科学的研究の応用
2-Methoxy-3-methylisonicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Methoxy-3-methylisonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
2-Methoxy-5-methylisonicotinonitrile: Similar in structure but with the methyl group at a different position.
2-Methoxy-3-isopropylpyrazine: Contains a pyrazine ring instead of a pyridine ring.
3-Alkyl-2-methoxypyrazines: A class of compounds with varying alkyl groups attached to the pyrazine ring.
Uniqueness
2-Methoxy-3-methylisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a nitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
2-methoxy-3-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-10-8(6)11-2/h3-4H,1-2H3 |
InChIキー |
NQTZJBKDDBLYQN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


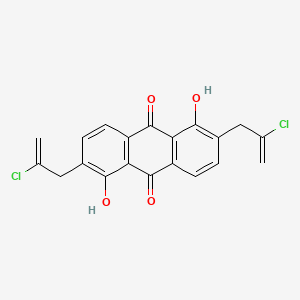
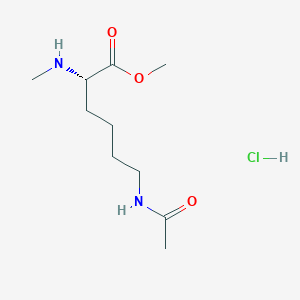
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)
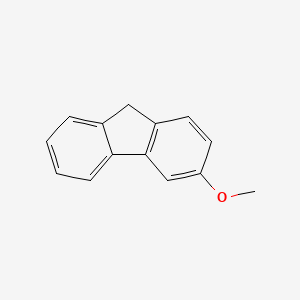

![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
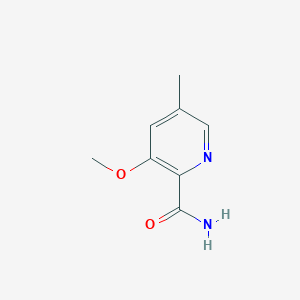
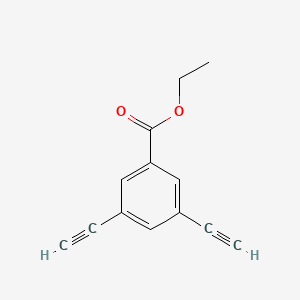
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)

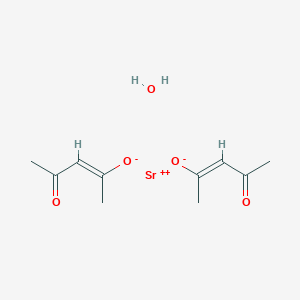

![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)

